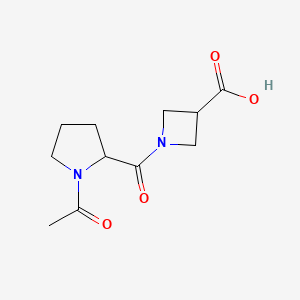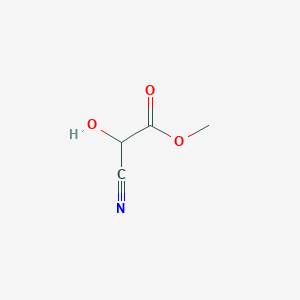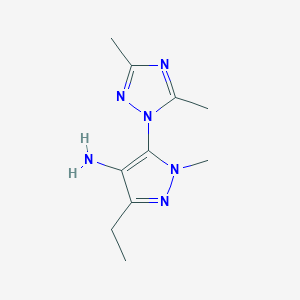
5-(1H-tétrazol-5-yl)pyridin-2-amine
Vue d'ensemble
Description
5-(1H-tetrazol-5-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H6N6 and it has an average mass of 162.152 Da .
Synthesis Analysis
The synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine involves several steps. One of the methods involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles . This yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which easily cyclize by the action of bases to form 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 5-(1H-tetrazol-5-yl)pyridin-2-amine is complex. It presents a reticular structure consisting of two-dimensional (2D) layers formed by the linkage between the pyridine rings and [Cu–tetrazole–Cu] wave-like chains .Applications De Recherche Scientifique
Polymères de coordination et structures en réseau
Le composé a été utilisé dans la synthèse de nouveaux polymères de coordination (CP) avec des applications potentielles en luminescence et en propriétés magnétiques. Ces CP présentent des structures diverses, allant des réseaux 3D aux structures à double couche, en faisant varier les ligands auxiliaires utilisés dans le processus de synthèse .
Matériaux luminescents
En raison de ses propriétés structurelles, le “5-(1H-tétrazol-5-yl)pyridin-2-amine” peut être incorporé dans des CP qui présentent une forte luminescence. Cela en fait un candidat pour le développement de nouveaux matériaux luminescents, qui pourraient être utilisés dans les capteurs, les écrans et l'éclairage .
Matériaux magnétiques
Les mêmes CP qui présentent une luminescence présentent également des propriétés magnétiques intéressantes. Certains de ces matériaux présentent un couplage antiferromagnétique, qui pourrait être exploré pour une utilisation dans les supports de stockage magnétique ou les dispositifs spintroniques .
Analyse du mécanisme de pyrolyse
Le composé a été étudié pour son comportement de décomposition thermique, qui est crucial pour comprendre la stabilité et la sécurité des matériaux qui le contiennent. Cette recherche est particulièrement pertinente pour la conception de matériaux énergétiques .
Matériaux énergétiques haute performance
Le “this compound” a été étudié pour son utilisation potentielle dans les matériaux énergétiques haute performance en raison de ses bonnes propriétés de détonation. Ces matériaux sont importants pour les applications militaires et l'exploration spatiale .
Améliorateurs d'enthalpie
Le composé a été considéré comme un améliorateur d'enthalpie en raison de sa chaleur de formation (HOF) élevée. Cette propriété est précieuse dans le développement des propulseurs et des explosifs où une sortie énergétique plus élevée est souhaitée .
Orientations Futures
The future directions for research on 5-(1H-tetrazol-5-yl)pyridin-2-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the development of more practical and efficient synthetic approaches for tetrazole-linked imidazo[1,5-a]pyridines is highly desirable . Additionally, further studies could explore the potential biological activities of this compound, as derivatives of 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridin-3-amine may be of interest .
Mécanisme D'action
Target of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
The synthesis of similar compounds involves an azido-ugi-deprotection reaction followed by an acetic anhydride-mediated n-acylation-cyclization process . This process could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are generally known for their high nitrogen content, which may influence their bioavailability .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that the chemical properties of tetrazole derivatives can be influenced by factors such as temperature and ph .
Analyse Biochimique
Biochemical Properties
5-(1H-tetrazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as guanylate cyclase, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP). The interaction between 5-(1H-tetrazol-5-yl)pyridin-2-amine and guanylate cyclase can lead to the modulation of cGMP levels, thereby influencing various physiological processes. Additionally, 5-(1H-tetrazol-5-yl)pyridin-2-amine can bind to proteins involved in signal transduction pathways, affecting their activity and downstream signaling events .
Cellular Effects
The effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine on cellular processes are diverse and depend on the specific cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the cGMP-dependent protein kinase pathway. By modulating the activity of guanylate cyclase and subsequently altering cGMP levels, 5-(1H-tetrazol-5-yl)pyridin-2-amine can impact gene expression and cellular metabolism. For example, increased cGMP levels can lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate target proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of action of 5-(1H-tetrazol-5-yl)pyridin-2-amine involves its binding interactions with specific biomolecules. This compound can act as an allosteric modulator of guanylate cyclase, enhancing its activity and promoting the synthesis of cGMP. The increased cGMP levels can then activate cGMP-dependent protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, 5-(1H-tetrazol-5-yl)pyridin-2-amine may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to 5-(1H-tetrazol-5-yl)pyridin-2-amine may lead to sustained changes in cGMP levels and associated cellular responses .
Dosage Effects in Animal Models
The effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound may exert beneficial effects by modulating cGMP levels and enhancing cellular functions. At higher doses, 5-(1H-tetrazol-5-yl)pyridin-2-amine may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular damage. Threshold effects have been observed, where a specific dosage range elicits optimal responses without causing toxicity .
Metabolic Pathways
5-(1H-tetrazol-5-yl)pyridin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine on cellular processes. Additionally, the compound’s influence on metabolic flux and metabolite levels can further modulate its biochemical properties .
Transport and Distribution
The transport and distribution of 5-(1H-tetrazol-5-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its uptake and accumulation in target cells. Once inside the cells, 5-(1H-tetrazol-5-yl)pyridin-2-amine can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, depending on factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-(1H-tetrazol-5-yl)pyridin-2-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-(1H-tetrazol-5-yl)pyridin-2-amine may be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins involved in signal transduction pathways. Alternatively, it may be targeted to the nucleus, influencing gene expression and other nuclear processes .
Propriétés
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOSDIWNXIKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-35-3 | |
| Record name | 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)


![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)






![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
